molecular formula C18H18Cl2N2O2 B4431676 (2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4431676
M. Wt: 365.2 g/mol
InChI Key: BMBMQFBKFHTDDD-UHFFFAOYSA-N
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Description

(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of both chlorinated phenyl and methoxyphenyl groups attached to a piperazine ring

Properties

IUPAC Name

(2,6-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-14-7-5-13(6-8-14)21-9-11-22(12-10-21)18(23)17-15(19)3-2-4-16(17)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBMQFBKFHTDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of various enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichlorophenyl)(4-phenylpiperazino)methanone
  • (2,6-Dichlorophenyl)(4-(4-hydroxyphenyl)piperazino)methanone
  • (2,6-Dichlorophenyl)(4-(4-fluorophenyl)piperazino)methanone

Uniqueness

(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both chlorinated and methoxy-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

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